2-Heptyldecanoic acid
Overview
Description
2-Heptyldecanoic acid is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cellular Targets of 2-Bromopalmitate
Davda et al. (2013) studied the cellular targets of 2-bromopalmitate, a general inhibitor of protein S-palmitoylation, through the synthesis and application of click-enabled analogues. The research highlights the reactivity of 2-bromopalmitate and validates clickable 2BP analogues as probes for various membrane-associated enzymes. This indicates a potential application of similar compounds in studying protein-lipid interactions and enzyme activities related to lipid metabolism (Davda et al., 2013).
Myocardial PET Imaging with Fluoro-Heptadecanoic Acids
Research by Jalilian et al. (2006) on [18F]-6-thia-14-fluoro-heptadecanoic acid, a free fatty acid, has been instrumental in myocardial PET imaging. This study focused on optimizing production conditions and automated synthesis, underscoring the significance of heptadecanoic acid derivatives in advanced medical imaging techniques, which could be extended to 2-heptyldecanoic acid (Jalilian et al., 2006).
Enzyme Selectivity Influenced by Long-Chain Alcohols
Holmquist et al. (1996) provided insights into how long-chain aliphatic alcohols, such as heptyl 2-methyldecanoate, can act as enantioselective inhibitors of lipase enzymes. This could imply that similar long-chain fatty acids like 2-heptyldecanoic acid may have specific interactions with enzymes, influencing selectivity and reaction pathways in biological processes (Holmquist et al., 1996).
Biocatalysis and Chemical Synthesis
Research into the synthesis of hexadecanoic acids, closely related to 2-heptyldecanoic acid, reveals significant applications in chemical and biochemical synthesis. For example, Tulloch's (1982) study on the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids could provide a framework for understanding the synthetic pathways and applications of 2-heptyldecanoic acid in biocatalysis and material science (Tulloch, 1982).
properties
IUPAC Name |
2-heptyldecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-16(17(18)19)14-12-10-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORJOUXMWXRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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